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molecular formula C10H15BrN2O B142138 4-piperazinophenol dihydrobromide CAS No. 38869-37-3

4-piperazinophenol dihydrobromide

Cat. No. B142138
M. Wt: 259.14 g/mol
InChI Key: XMKFYFNHNMOZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04144346

Procedure details

A mixture of 17 parts of 4-(1-piperazinyl)phenol dihydrobromide, 7 parts of ethyl carbonochloridate, 21 parts of potassium carbonate and 250 parts of 1,4-dioxane is stirred and refluxed for 48 hours. The reaction mixture is filtered, while hot and the filtrate is evaporated. The solid residue is dissolved in a diluted hydrochloric acid solution. The solution is alkalized with ammonium hydroxide. The product is filtered off and dried, yielding 3.5 parts of ethyl 4-(4-hydroxyphenyl)-1-piperazinecarboxylate; mp. 168.8° C.
[Compound]
Name
17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(1-piperazinyl)phenol dihydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.Br.[N:3]1([C:9]2[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=2)[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.[C:16](Cl)(=[O:20])[O:17][CH2:18][CH3:19].C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1>[OH:15][C:12]1[CH:11]=[CH:10][C:9]([N:3]2[CH2:4][CH2:5][N:6]([C:16]([O:17][CH2:18][CH3:19])=[O:20])[CH2:7][CH2:8]2)=[CH:14][CH:13]=1 |f:0.1.2,4.5.6|

Inputs

Step One
Name
17
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4-(1-piperazinyl)phenol dihydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.Br.N1(CCNCC1)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
while hot and the filtrate is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue is dissolved in a diluted hydrochloric acid solution
FILTRATION
Type
FILTRATION
Details
The product is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)N1CCN(CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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